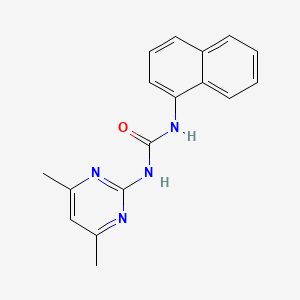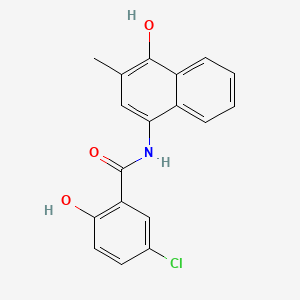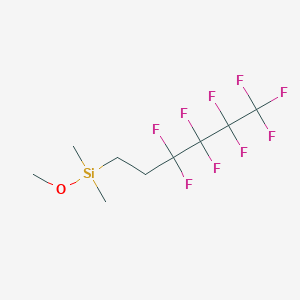
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C₉H₁₃F₉OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a nonafluorohexyl chain attached to a silicon atom. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,4,4,5,5,6,6,6-nonafluorohexanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom on the silane, forming the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has diverse applications in scientific research, including:
Surface Modification: Used to impart hydrophobic and oleophobic properties to surfaces, making them resistant to water and oil.
Material Science: Incorporated into coatings and polymers to enhance their chemical resistance and durability.
Biomedical Research: Explored for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Electronics: Utilized in the fabrication of electronic components where moisture resistance is critical.
Mecanismo De Acción
The primary mechanism by which Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane exerts its effects is through the formation of a hydrophobic layer on surfaces. The nonafluorohexyl chain provides a low surface energy, which repels water and other polar substances. This property is particularly useful in creating water-repellent and self-cleaning surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorooctyl)silane
- Trimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Uniqueness
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its combination of a methoxy group and a highly fluorinated alkyl chain. This structure provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications that require both chemical resistance and surface modification .
Propiedades
Número CAS |
608299-03-2 |
|---|---|
Fórmula molecular |
C4F9CH2CH2Si(CH3)2OCH3 C9H13F9OSi |
Peso molecular |
336.27 g/mol |
Nombre IUPAC |
methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C9H13F9OSi/c1-19-20(2,3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 |
Clave InChI |
OJSFFLCTIKRXOA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




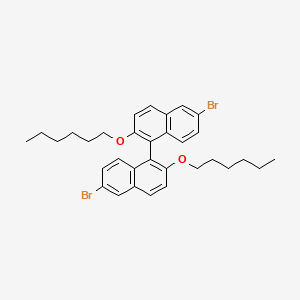
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
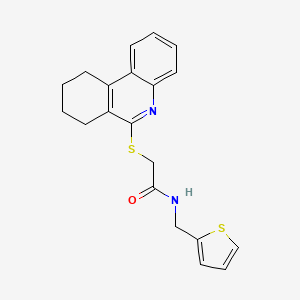
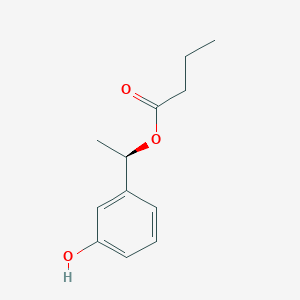
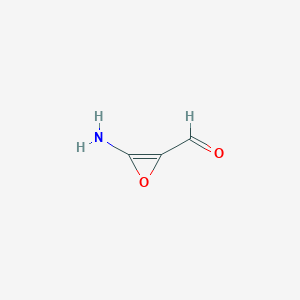
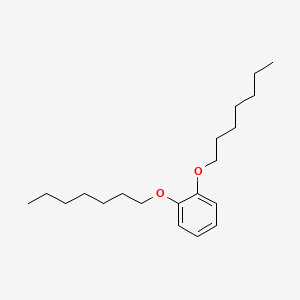

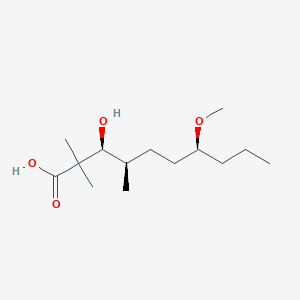
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
